Ethyl 3,3-dicyclopropylacrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 3,3-dicyclopropylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)7-10(8-3-4-8)9-5-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
LDAMCULCXWYMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1CC1)C2CC2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Ethyl 3,3 Dicyclopropylacrylate
Elucidation of Reaction Pathways and Reaction Networks
The first step in a mechanistic investigation is to map out the potential reaction pathways. For ethyl 3,3-dicyclopropylacrylate, several possibilities exist, including reactions at the carbon-carbon double bond, the carbonyl group, or involving the cyclopropyl (B3062369) rings. The elucidation of these pathways often involves a combination of experimental and computational techniques.
Key Approaches to Elucidating Reaction Pathways:
Product Analysis: A detailed analysis of the products formed under various reaction conditions (e.g., different temperatures, catalysts, or stoichiometric ratios of reactants) can provide significant clues about the operative reaction mechanism. The identification of major and minor products, as well as any byproducts, helps in constructing a plausible reaction network.
Isotopic Labeling Studies: The use of isotopes (e.g., ¹³C, ²H) at specific positions within the this compound molecule can trace the fate of individual atoms throughout a reaction. The location of the isotopic label in the product molecules can definitively distinguish between different proposed pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces. These calculations can help to identify low-energy reaction pathways and predict the structures of intermediates and transition states, guiding experimental work.
A hypothetical reaction network for the acid-catalyzed hydration of this compound could involve initial protonation at either the carbonyl oxygen or the β-carbon, leading to different carbocationic intermediates and ultimately different products.
Identification and Characterization of Key Transition States and Reactive Intermediates
Once potential reaction pathways have been proposed, the next step is to identify and characterize the high-energy transition states and short-lived reactive intermediates that connect reactants, intermediates, and products.
Common Techniques for Identifying Intermediates:
Spectroscopic Methods: In some cases, reactive intermediates can be observed directly using spectroscopic techniques such as NMR or UV-Vis spectroscopy, particularly at low temperatures where their lifetimes are extended.
Trapping Experiments: Intermediates can often be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.
Transition states, being fleeting maxima on the potential energy surface, cannot be observed directly. Their existence and structure are typically inferred from experimental data and, more directly, from computational calculations. For instance, in a nucleophilic addition to the double bond of this compound, computational chemistry could model the geometry and energy of the transition state, providing insight into the factors that control the reaction rate.
Kinetic Studies and Determination of Rate Laws
Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, a rate law can be determined. The rate law provides a mathematical expression of the reaction rate and offers insights into the molecularity of the rate-determining step. pressbooks.publibretexts.orgedtechbooks.org
The general form of a rate law is:
Rate = k[A]ⁿ[B]ᵐ
where:
k is the rate constant
[A] and [B] are the concentrations of the reactants
n and m are the reaction orders with respect to each reactant
Hypothetical Kinetic Data for a Reaction of this compound:
Consider a hypothetical reaction: this compound + Nucleophile → Product
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
From this data, doubling the concentration of this compound (Experiment 2 vs. 1) doubles the rate, indicating the reaction is first order with respect to this reactant. Changing the concentration of the nucleophile (Experiment 3 vs. 1) has no effect on the rate, indicating the reaction is zero order with respect to the nucleophile. youtube.comyoutube.com
Therefore, the rate law would be: Rate = k[this compound]¹[Nucleophile]⁰ = k[this compound]
This rate law suggests that the nucleophile is not involved in the rate-determining step of the reaction.
Effects of Solvent and Ligand on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate and mechanism of a reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy barriers of the reaction.
Influence of Solvent Polarity:
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond and are effective at solvating both cations and anions. They can accelerate reactions that proceed through charged intermediates or transition states.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments but cannot hydrogen bond. They are good at solvating cations but less so for anions.
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at solvating charged species and are often used for reactions that proceed through nonpolar intermediates.
In reactions involving organometallic reagents, the ligands attached to the metal center play a critical role in influencing the steric and electronic environment of the catalyst, which in turn can dramatically affect the reaction mechanism, rate, and selectivity.
Detailed Stereochemical Course of Reactions
The stereochemical outcome of a reaction provides a powerful probe into its mechanism. For reactions involving the creation of new stereocenters, the relative and absolute configuration of the products can reveal the geometry of the transition state and the mode of bond formation.
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Environment Analysis
¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment within a molecule. For ethyl 3,3-dicyclopropylacrylate, the spectrum would be characterized by distinct signals corresponding to the ethyl group and the dicyclopropylacrylate moiety.
The ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing ester oxygen, causing them to appear downfield.
The protons of the two cyclopropyl (B3062369) rings are magnetically non-equivalent and would present complex multiplets in the upfield region of the spectrum, a characteristic feature of cyclopropyl protons. The vinylic proton, being part of the acrylate (B77674) system, would appear as a singlet in a downfield region due to the deshielding effects of the carbonyl group and the double bond.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.2-1.4 | Triplet | ~7.1 |
| Ethyl -CH₂- | ~4.0-4.2 | Quartet | ~7.1 |
| Cyclopropyl Protons | ~0.4-1.2 | Multiplet | - |
| Vinylic Proton | ~5.5-5.8 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon of the ester group is the most deshielded and would appear at the lowest field. The sp² hybridized carbons of the double bond would also have characteristic downfield shifts. The carbons of the ethyl group and the cyclopropyl rings would appear in the upfield region. The methylene carbon of the ethyl group is shifted downfield relative to the methyl carbon due to the electronegative oxygen atom. The cyclopropyl carbons typically resonate at very high field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~60 |
| Cyclopropyl -CH₂- | ~5-15 |
| Cyclopropyl -CH- | ~15-25 |
| Vinylic =CH- | ~115-120 |
| Vinylic =C(C₃H₅)₂ | ~150-155 |
| Carbonyl C=O | ~165-170 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and revealing the coupling network within the cyclopropyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry around the double bond and the relative orientation of the cyclopropyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the ester and alkene functional groups, as well as the cyclopropyl rings.
A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the acrylate double bond would appear around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region. The presence of the cyclopropyl groups would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes around 1020 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (cyclopropyl) | ~3080-3000 | Medium |
| C-H stretch (alkane) | ~2980-2850 | Medium |
| C=O stretch (α,β-unsaturated ester) | ~1720 | Strong |
| C=C stretch | ~1630 | Medium |
| C-O stretch | ~1250 and ~1100 | Strong |
| Cyclopropyl ring deformation | ~1020 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion, and the loss of an ethyl radical (-CH₂CH₃). Cleavage of the cyclopropyl rings is also a probable fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This technique would be used to confirm the molecular formula of this compound, C₁₁H₁₆O₂, by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₁H₁₆O₂]⁺ | 180 |
| [M - OCH₂CH₃]⁺ | [C₉H₁₁O]⁺ | 135 |
| [M - C₂H₅]⁺ | [C₉H₁₁O₂]⁺ | 151 |
| [C₃H₅]⁺ | Cyclopropyl cation | 41 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy state (ground state) to a higher energy state (excited state). The wavelength of light absorbed is directly related to the energy difference between these states. In the case of this compound, the chromophore responsible for UV absorption is the α,β-unsaturated ester moiety.
The electronic spectrum of α,β-unsaturated esters is typically characterized by two main absorption bands corresponding to π → π* and n → π* transitions. rsc.org The π → π* transition is generally strong, with a high molar absorptivity (ε), and occurs at a shorter wavelength (higher energy). libretexts.org The n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen, is typically weaker and occurs at a longer wavelength (lower energy). libretexts.org
The presence of the two cyclopropyl groups at the C3 position is expected to influence the position of the absorption maximum (λmax). Cyclopropyl groups can engage in conjugation with adjacent π-systems, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. libretexts.orgacs.org This is because the cyclopropyl group's Walsh orbitals have π-character and can overlap with the p-orbitals of the double bond and carbonyl group, extending the conjugated system. acs.org The extent of this conjugation and the resulting shift in λmax are sensitive to the conformation of the molecule. acs.org
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore |
|---|---|---|---|
| π → π* | 220-240 | High | α,β-unsaturated ester |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govumn.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed model of its molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov
Although a specific crystal structure for this compound is not provided in the searched literature, we can describe a plausible solid-state architecture based on known structures of related compounds containing cyclopropyl and acrylate moieties. nih.govacs.org The molecule would consist of a central acrylate backbone with two cyclopropyl rings attached to the C3 carbon and an ethyl ester group.
The acrylate moiety (–CH=CH–COO–) is expected to be relatively planar to maximize π-orbital overlap. The ester group itself has a preferred planar conformation. libretexts.orgsolubilityofthings.com The C=C double bond length would be typical for an α,β-unsaturated ester, and the C-O single and C=O double bond lengths of the ester group would also conform to standard values.
The orientation of the two cyclopropyl rings relative to the acrylate plane is of particular interest. Steric hindrance between the two rings and between the rings and the ester group will influence their conformation. It is likely that the cyclopropyl rings will adopt a "bisected" or a similar low-energy conformation with respect to the plane of the double bond to allow for effective electronic interaction while minimizing steric strain. acs.org The bond lengths within the cyclopropyl rings are expected to be consistent with those of other substituted cyclopropanes. acs.org
Table 2: Plausible X-ray Crystallographic Data for this compound (Inferred from Related Structures)
| Parameter | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| C=C (acrylate) | 1.33 - 1.35 |
| C-C (cyclopropyl) | 1.49 - 1.52 |
| C=O (ester) | 1.20 - 1.22 |
| C-O (ester) | 1.33 - 1.36 |
| **Bond Angles (°) ** | |
| C=C-C | 120 - 123 |
| C-C-C (cyclopropyl) | ~60 |
This inferred structural information provides a solid foundation for understanding the molecule's reactivity and interactions in the solid state.
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
Theoretical and Computational Chemistry Studies of Ethyl 3,3 Dicyclopropylacrylate
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are central to the computational study of molecules. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2) offer a balance of accuracy and computational cost for determining molecular properties. DFT, in particular, is widely used for its favorable trade-off between efficiency and accuracy in treating electron correlation. nrel.gov For a molecule like ethyl 3,3-dicyclopropylacrylate, a functional such as B3LYP combined with a basis set like 6-31G* would be a common starting point for geometry optimization and electronic structure analysis. nih.gov
The electronic structure dictates the fundamental chemical nature of this compound. Computational methods are employed to analyze molecular orbitals, charge distribution, and the unique bonding within the dicyclopropyl moiety.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Analysis of Mulliken atomic charges, derived from the molecular wavefunction, reveals the distribution of electron density across the molecule. nrel.gov In this compound, the oxygen atoms of the ester group are expected to carry significant negative partial charges, while the adjacent carbonyl carbon and the carbons of the double bond would be electrophilic centers.
The bonding in the cyclopropyl (B3062369) rings is of particular interest. These three-membered rings feature significant strain, leading to "bent" or banana bonds, where the electron density is concentrated outside the direct line connecting the nuclei. Quantum chemical calculations can visualize these orbitals and quantify the deviation from standard sp³ hybridization.
Table 1: Hypothetical Electronic Properties of this compound (Calculated at B3LYP/6-31G Level)*
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability; a larger gap implies lower reactivity. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge (C=O) | +0.45 e | Partial charge on the carbonyl carbon, indicating its electrophilic nature. |
| Mulliken Charge (O=C) | -0.52 e | Partial charge on the carbonyl oxygen, indicating its nucleophilic nature. |
The presence of several single bonds in this compound allows for rotation, leading to multiple rotational isomers, or conformers. The relative stability of these conformers determines the molecule's predominant shape in a given environment.
Computational chemistry can map the potential energy surface by systematically rotating specific bonds (e.g., the bond between the acrylate (B77674) and the dicyclopropyl carbon) and calculating the energy at each step. This process identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. For acrylates, s-cis and s-trans conformations regarding the C=C and C=O bonds are often considered. nih.gov The relative populations of these isomers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Description |
| s-trans | ~180° | 0.00 | The most stable conformer, often favored for steric reasons. |
| s-cis | ~0° | +2.50 | A less stable conformer due to potential steric clash. nih.gov |
| Transition State | ~90° | +6.80 | The energy barrier for rotation between the s-trans and s-cis forms. |
The defining feature of this molecule is the geminal dicyclopropyl group attached to the acrylate backbone. Cyclopropane (B1198618) rings are known for their significant ring strain, estimated at approximately 27.5 kcal/mol per ring. This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ angle (~109.5°).
Reaction Mechanism Predictions and Elucidation of Energy Landscapes
Computational chemistry is invaluable for predicting and understanding reaction mechanisms. nrel.gov For this compound, potential reactions include addition to the activated double bond, hydrolysis of the ester, or reactions involving the opening of the strained cyclopropyl rings.
By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. DFT methods are frequently used to locate transition state geometries and calculate activation energies (Ea), which are crucial for predicting reaction rates. acs.org For instance, one could computationally model the Michael addition of a nucleophile to the β-carbon of the acrylate. The calculations would reveal whether the reaction proceeds in a single step or through a multi-step pathway involving a stable intermediate, and what the energy barrier for the rate-determining step is.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
One of the most powerful applications of modern computational chemistry is the prediction of spectroscopic data, which is essential for structure verification and elucidation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become highly accurate. The standard approach involves geometry optimization using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. nih.gov The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). More advanced methods integrate DFT calculations with machine learning algorithms trained on large experimental databases to achieve even higher accuracy, often with mean absolute errors below 0.2 ppm for ¹H and 2.0 ppm for ¹³C. nih.govchemrxiv.org
Vibrational Frequencies: The same quantum chemical calculations that yield optimized geometries also produce vibrational frequencies corresponding to the normal modes of molecular motion. These frequencies can be directly compared to experimental infrared (IR) spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and method-specific limitations. Key predicted peaks would include the C=O stretch of the ester, the C=C stretch of the acrylate, and various C-H stretches of the ethyl and cyclopropyl groups.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Predicted values are hypothetical, based on typical ranges for similar functional groups and generated for illustrative purposes, reflecting results from modern DFT+ML prediction models.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) | Multiplicity |
| Carbonyl (C=O) | 166.5 | Vinyl (=CH-) | 5.60 | s |
| α-Carbon (=CH-) | 128.2 | Ethyl (-OCH₂-) | 4.15 | q |
| β-Carbon (=C<) | 145.0 | Ethyl (-CH₃) | 1.25 | t |
| Quaternary (C(cp)₂) | 35.1 | Cyclopropyl (-CH-) | 1.40 | m |
| Ethyl (-OCH₂-) | 60.3 | Cyclopropyl (-CH₂-) | 0.55 | m |
| Ethyl (-CH₃) | 14.2 | |||
| Cyclopropyl (-CH-) | 16.8 | |||
| Cyclopropyl (-CH₂-) | 4.5 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the static electronic structure and energetics, molecular dynamics (MD) simulations are used to study the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
For this compound, an MD simulation could model its conformational dynamics in a solvent like water or chloroform. This would reveal the timescales of rotation around single bonds, the flexibility of the dicyclopropyl groups, and the average orientation of the molecule. Furthermore, MD can be used to study interactions with other molecules, providing insight into its solution-phase behavior, aggregation properties, or potential binding to a biological target. The simulation trajectory provides a wealth of statistical data on bond lengths, angles, and dihedral distributions over time, offering a dynamic picture that complements the static view from quantum chemical calculations.
Applications of Ethyl 3,3 Dicyclopropylacrylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
The unique structural features of ethyl 3,3-dicyclopropylacrylate, namely the electron-withdrawing acrylate (B77674) group and the sterically bulky dicyclopropyl substituent, render it a highly versatile intermediate in organic synthesis. This combination allows for a range of chemical transformations, enabling the construction of intricate molecular frameworks.
Precursor for Complex Molecular Architectures and Scaffolds
This compound serves as a valuable starting material for the synthesis of complex molecules that feature the dicyclopropylmethyl moiety. This structural unit is of interest in medicinal chemistry and materials science due to its unique conformational and electronic properties. The acrylate functionality provides a handle for various transformations, including conjugate additions, cycloadditions, and reductions, which can be used to elaborate the molecular scaffold. For instance, the Michael addition of nucleophiles to the β-position of the acrylate allows for the introduction of a wide range of substituents, leading to the formation of more complex dicyclopropyl-containing structures. researchgate.netchemrxiv.orgnih.gov
Reagent for the Introduction of Dicyclopropyl Moieties into Target Molecules
The dicyclopropylmethyl group can be strategically introduced into organic molecules using this compound as the key reagent. This is particularly useful in the synthesis of compounds where the dicyclopropyl motif is essential for biological activity or desired material properties. The reactivity of the acrylate double bond allows for its incorporation into larger molecules through various carbon-carbon bond-forming reactions. For example, its use in olefination reactions, potentially derived from a corresponding dicyclopropyl ketone, provides a direct route to installing the dicyclopropylmethylidene unit. nih.gov
Stereoselective Synthesis of Dicyclopropyl-Containing Compounds
The creation of stereocenters in molecules containing the dicyclopropyl group presents a significant synthetic challenge. This compound and its derivatives are key substrates in the development of stereoselective methods to access enantiomerically enriched dicyclopropyl-containing compounds.
Asymmetric Synthesis Approaches and Strategies
Asymmetric synthesis strategies involving dicyclopropyl-substituted Michael acceptors, such as this compound, are actively being explored to control the stereochemical outcome of reactions. nih.govbeilstein-journals.org These approaches often rely on the use of chiral catalysts or auxiliaries to induce facial selectivity in the addition of nucleophiles to the prochiral double bond. The development of such methods is crucial for the synthesis of optically active pharmaceuticals and other biologically active molecules where specific stereoisomers are required for their function. nih.govacs.org
Chiral Auxiliary-Mediated Transformations for Enantiocontrol
One established strategy for achieving enantiocontrol in reactions of α,β-unsaturated carbonyl compounds is the use of chiral auxiliaries. acs.org In this approach, a chiral molecule is temporarily attached to the substrate, such as the acrylate moiety of this compound, to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, chiral oxazolidinones have been successfully employed in asymmetric Diels-Alder reactions of related β,β-disubstituted α,β-unsaturated systems, affording products with high diastereoselectivity. nih.gov A similar strategy could be envisioned for controlling the stereochemistry of conjugate additions to this compound. The temporary stereocenter approach, which involves creating a stereocenter that is later removed, has also been a powerful tool in the asymmetric synthesis of cyclopropane-containing molecules. nih.govresearchgate.net
Enantioselective Catalysis in Reactions Involving the Compound
The use of chiral catalysts represents a more atom-economical and elegant approach to asymmetric synthesis. nih.govnih.govprinceton.edu In the context of reactions involving this compound, a chiral Lewis acid or organocatalyst could be employed to activate the Michael acceptor and create a chiral environment around it. This would favor the approach of a nucleophile from one face of the double bond over the other, leading to an enantioselective transformation. Research into the enantioselective conjugate addition to various Michael acceptors is an active area, and the principles discovered could be applied to dicyclopropyl-substituted systems. beilstein-journals.org The development of efficient chiral catalysts for such transformations is a key objective in modern organic synthesis. rsc.org
No Publicly Available Research Data Found for this compound
Despite a comprehensive search for scientific literature and data, no specific research findings could be located for the chemical compound this compound. Information regarding its synthesis, optical resolution, use in the preparation of analogues, or its behavior in various polymerization techniques appears to be absent from the public domain.
The investigation sought to detail the applications of this compound in advanced organic synthesis and polymer science, focusing on the following areas:
Optical Resolution Strategies: No methods for the separation of enantiomers of this compound have been described in the available literature.
Synthesis of Structurally Related Analogues: There is no information on the use of this compound as a precursor for the synthesis of other structurally related molecules for chemical biology investigations.
Polymer Science Applications: A thorough search for data on the polymerization of this compound, including radical polymerization, cationic polymerization, copolymerization, and controlled/living polymerization techniques such as RAFT and ATRP, yielded no results.
While general information exists for the polymerization of various acrylate monomers and the synthesis of related cyclopropyl-containing compounds, these findings cannot be accurately extrapolated to predict the specific behavior and properties of this compound. The unique steric and electronic contributions of the dicyclopropyl group at the 3-position of the acrylate are expected to significantly influence its reactivity in both small molecule synthesis and polymerization.
The absence of published data prevents the creation of a scientifically accurate article with the requested detailed research findings and data tables. Further empirical research would be required to determine the chemical and physical properties of this compound and its potential applications.
Research Findings on this compound Remain Elusive
The investigation extended to broader searches on the influence of dicyclopropylacrylate and gem-dicyclopropyl groups on polymer properties. While there is a body of research on the impact of single cyclopropyl (B3062369) groups within polymer chains and on the behavior of related structures like gem-dichlorocyclopropanes as mechanophores, this information does not directly address the specific structural and macroscopic properties of a polymer based on this compound.
Consequently, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as requested by the user's outline. Generating such an article without any direct scientific evidence would require speculation and extrapolation from tangentially related compounds, which would not meet the required standards of scientific accuracy.
Further research into the polymerization of this compound and the subsequent analysis of the polymer's properties is necessary before a detailed understanding of its structure-property relationships can be established. At present, this appears to be an unexplored area of polymer science.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of ethyl 3,3-dicyclopropylacrylate will likely prioritize green and sustainable methodologies. Current synthetic approaches for related compounds often rely on multi-step procedures with stoichiometric reagents. A notable synthesis route involves the reaction of ethyl sodiodiethylphosphonoacetate with dicyclopropyl ketone in dimethoxyethane. molaid.com Future research should aim to improve upon such methods by focusing on catalytic and atom-economical processes.
Key areas for development include:
Catalytic Approaches: Investigating transition-metal or organocatalyzed routes to construct the dicyclopropylmethylidene moiety directly onto the acrylate (B77674) framework would be a significant advancement. This could involve novel carbene transfer reactions or cross-coupling strategies.
Renewable Feedstocks: Exploring the synthesis of dicyclopropyl ketone or other key precursors from bio-based starting materials would enhance the sustainability profile of the monomer.
Process Intensification: The use of flow chemistry and other process intensification techniques could lead to higher yields, improved safety, and reduced waste generation.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Wittig-type Reactions | Established methodology | Stoichiometric phosphine (B1218219) oxide waste |
| Transition-Metal Catalysis | High efficiency, atom economy | Catalyst cost and toxicity, ligand design |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Flow Chemistry | Improved safety and scalability | Specialized equipment required |
Exploration of Unprecedented Reactivity Modes and Novel Transformations
The unique structural combination of a strained cyclopropyl (B3062369) group and an electron-withdrawing acrylate moiety in this compound opens the door to a wide range of unexplored chemical transformations. The cyclopropyl rings can act as latent carbon-carbon double bonds, participating in various ring-opening and cycloaddition reactions.
Future research in this area could focus on:
Ring-Opening Reactions: Investigating the selective ring-opening of one or both cyclopropyl groups under thermal, photochemical, or catalytic conditions to generate novel polymeric structures or functionalized small molecules.
Cycloaddition Reactions: Exploring the participation of the dicyclopropylmethylidene unit in [m+n] cycloadditions to construct complex polycyclic systems.
Radical Reactions: Studying the reactivity of the monomer in radical polymerizations and other radical-mediated transformations, which could lead to materials with unique crosslinking capabilities.
One area of interest is the use of this compound in the synthesis of complex heterocyclic compounds, such as the reported synthesis of 6-cycloalkylvinyl substituted 1,2,4-trioxanes. molaid.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages for the synthesis and polymerization of reactive monomers like this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved product selectivity and safety, especially for potentially exothermic polymerization processes.
Future integration with automated platforms could enable:
High-Throughput Screening: Rapid optimization of reaction conditions for both the synthesis of the monomer and its subsequent polymerization.
On-Demand Monomer Production: The ability to synthesize the monomer as needed, minimizing storage and potential degradation issues.
Controlled Polymerization: Precise control over polymer molecular weight and architecture through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization in a flow setup.
Application of Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry and molecular modeling will be invaluable tools in accelerating the development and application of this compound. Density functional theory (DFT) and other computational methods can be employed to:
Predict Monomer Reactivity: Understand the electronic structure and reactivity of the monomer, guiding the design of new reactions and catalysts.
Simulate Polymer Properties: Predict the physical and chemical properties of polymers derived from this compound, such as glass transition temperature, mechanical strength, and thermal stability. This can be guided by studies on related cycloaliphatic acrylates. mdpi.com
Design Functional Materials: In-silico design of new polymers and composites with tailored properties for specific applications.
Design of New Polymeric Materials and Advanced Functional Composites Based on this compound
The unique dicyclopropyl structure is expected to impart novel properties to polymers derived from this compound. The rigidity of the cyclopropyl groups could lead to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical properties, analogous to polymers derived from dicyclopentenyl acrylate (DCPA). eastomat.comgoogle.com
Future research in this area will likely focus on:
Homopolymers and Copolymers: Synthesizing and characterizing the homopolymer of this compound and its copolymers with other acrylic or vinyl monomers to tune material properties.
Crosslinked Materials: Utilizing the reactivity of the cyclopropyl rings to create highly crosslinked networks with enhanced durability and chemical resistance.
Advanced Composites: Incorporating the monomer or its polymers into composite materials to improve the performance of coatings, adhesives, and structural components.
The potential properties of polymers derived from this compound, based on analogous systems, are summarized in Table 2.
Table 2: Predicted Properties of Polymers Based on this compound
| Property | Predicted Characteristic | Potential Application |
| Glass Transition Temperature (Tg) | High | High-temperature coatings, engineering plastics |
| Mechanical Strength | High | Structural adhesives, durable composites |
| Thermal Stability | Enhanced | Materials for demanding environments |
| Refractive Index | Potentially high | Optical materials, lenses |
| Adhesion | Good | Adhesives and sealants |
Q & A
Q. What are the common synthetic routes for preparing ethyl 3,3-dicyclopropylacrylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via acylation of enol ethers followed by haloform reactions. This method avoids byproduct formation (e.g., mixtures of acetals and acrylates) by optimizing solvent polarity and temperature. For example, solvolysis of trichloroketones in methanol under reflux yields high-purity esters . Key factors include stoichiometric control of reagents, inert atmospheres to prevent oxidation, and purification via fractional distillation or column chromatography.
Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and cyclopropane ring integrity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) monitors purity, and X-ray crystallography resolves stereochemical ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to acrylates’ potential irritancy and volatility, use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation via controlled dispensing. Store in airtight containers under inert gas (e.g., N₂) at ≤4°C. Spill management requires neutralization with activated carbon and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound synthesis?
Density Functional Theory (DFT) simulations model transition states and intermediates in haloform reactions. For example, analyzing electron localization during enol ether acylation reveals steric effects from cyclopropyl groups, which lower activation energy barriers. Coupled with kinetic isotope effect studies, these models validate mechanistic pathways .
Q. What strategies resolve contradictions in reported data on this compound’s reactivity?
Discrepancies in ozonolysis rates or polymerization kinetics often arise from impurities or solvent effects. Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized initiators) isolates variables. Cross-validation using multiple analytical platforms (e.g., GC-MS, DSC) ensures reproducibility .
Q. How does this compound’s structure influence its application in polymer science?
The cyclopropane rings introduce steric hindrance, reducing chain mobility and enhancing thermal stability in polymers. Comparative studies with linear acrylates (e.g., ethyl acrylate) show increased glass transition temperatures (Tg) and resistance to oxidative degradation. Controlled radical polymerization (RAFT) optimizes molecular weight distributions .
Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?
Its strained cyclopropane moiety serves as a bioisostere for aromatic rings, improving metabolic stability in drug candidates. For example, it is used to synthesize protease inhibitors by conjugating with pharmacophores via Michael addition or nucleophilic acyl substitution .
Methodological Challenges & Solutions
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Employ flow chemistry to enhance mixing efficiency and heat transfer. Inline IR monitoring adjusts reagent ratios dynamically. Recrystallization from hexane/ethyl acetate mixtures removes trace impurities .
Q. What advanced techniques quantify this compound’s stability under varying pH and temperature?
Accelerated stability studies using Arrhenius modeling predict degradation kinetics. High-resolution LC-MS identifies hydrolysis products (e.g., cyclopropanecarboxylic acids), while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
